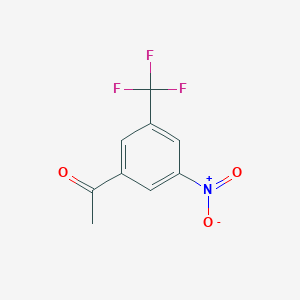

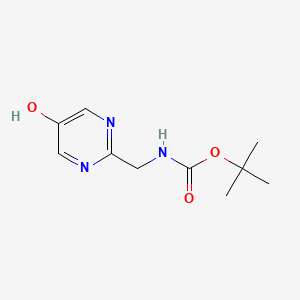

![molecular formula C11H10BrN3O2S B2583315 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide CAS No. 1340852-12-1](/img/structure/B2583315.png)

2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide, also known as 2-BAPS, is a compound that has been studied extensively in recent years due to its potential applications in various fields of science. 2-BAPS is a small molecule that belongs to the class of pyridine-sulfonamides, and is composed of a bromophenyl group connected to an amine group, which is in turn connected to a sulfonamide group. 2-BAPS has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. Furthermore, it has been used in various laboratory experiments and has been found to be a useful tool for studying enzyme kinetics and biochemical pathways. In

Scientific Research Applications

Enantioselective Catalysis

A study by Zhou et al. (2011) presented an efficient enantioselective bromoaminocyclization of unsaturated sulfonamides using an amino-thiocarbamate catalyst. This process led to the preparation of enantioenriched pyrrolidines, showcasing the potential of related sulfonamide compounds in asymmetric synthesis and catalysis (Zhou et al., 2011).

Antimicrobial Applications

El‐Emary et al. (2002) explored the synthesis and antimicrobial activity of new heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole. This study highlights the relevance of sulfonamide derivatives in developing new antimicrobial agents (El‐Emary et al., 2002).

Metal Complex Formation

Sousa et al. (2001) reported on the structural characterisation of metal complexes containing sulfonamido derivatives, emphasizing the role of such compounds in coordination chemistry and the potential for creating novel metal-organic frameworks (Sousa et al., 2001).

Heterocyclic Sulfonamides Synthesis

Tucker et al. (2015) demonstrated the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. Their work provides a pathway for rapidly accessing various heterocyclic sulfonamide derivatives, useful in medicinal chemistry and drug design (Tucker et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the pyridine nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide may also interact with various biological targets.

Mode of Action

Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . It’s possible that 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide may affect multiple biochemical pathways and have downstream effects on various biological processes.

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that 2-[(4-bromophenyl)amino]pyridine-3-sulfonamide may also have significant molecular and cellular effects .

Action Environment

It’s worth noting that the environmental conditions can significantly affect the action of similar compounds . For instance, the concentration of antibiotic residues in water and animal-derived foods can be a key factor for accurate quantification .

properties

IUPAC Name |

2-(4-bromoanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2S/c12-8-3-5-9(6-4-8)15-11-10(18(13,16)17)2-1-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTJMCZATLUIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2583234.png)

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B2583235.png)

![(Z)-N-Benzyl-4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2583248.png)

![{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B2583250.png)

![1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B2583253.png)

![2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B2583254.png)